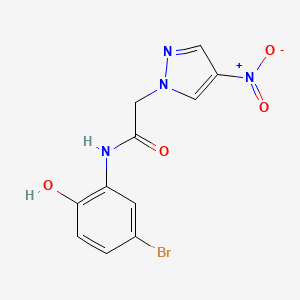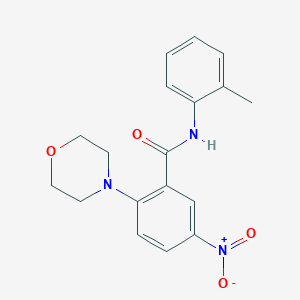
N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 352.18 g/mol. In
Wirkmechanismus
The exact mechanism of action of N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been shown to exhibit antioxidant properties by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It exhibits unique properties such as fluorescence and thermal stability, which make it a promising candidate for various applications. However, N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide also has limitations. It is a relatively new compound, and its biological effects are not fully understood. It can also be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One direction is to further investigate its potential use in the treatment of diseases such as Alzheimer's, Parkinson's, and cancer. Another direction is to explore its potential use as a pesticide and plant growth regulator. Additionally, further research is needed to fully understand the mechanism of action and biological effects of N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. Finally, the development of new materials such as polymers and nanomaterials using N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is an area that holds promise for future research.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of diseases such as Alzheimer's, Parkinson's, and cancer. N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been investigated for its use as a diagnostic tool in imaging and sensing applications.
In agriculture, N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential use as a pesticide due to its ability to inhibit the growth of plant pathogens. It has also been investigated for its use in plant growth regulation and enhancement.
In material science, N-(5-bromo-2-hydroxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential use in the development of new materials such as polymers and nanomaterials. It has been shown to exhibit unique properties such as fluorescence and thermal stability, which make it a promising candidate for various applications.
Eigenschaften
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O4/c12-7-1-2-10(17)9(3-7)14-11(18)6-15-5-8(4-13-15)16(19)20/h1-5,17H,6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNKNFXKCQANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4229541.png)


![6-benzyl-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4229571.png)
![3-cyclopentyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B4229574.png)
![6-bromo-4-(2,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4229578.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4229586.png)
![1-(4-fluorophenyl)-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4229594.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B4229597.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4229605.png)
![6-({[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4229608.png)
![ethyl 4-amino-2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4229625.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzonitrile](/img/structure/B4229626.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4229627.png)